molecular formula C15H18N2O2 B2420810 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol CAS No. 2610-88-0

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol

Cat. No.: B2420810
CAS No.: 2610-88-0
M. Wt: 258.321
InChI Key: TUXVQSXWCMVOFU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol is a chemical compound that features a pyridine ring, an amino group, and a tolyloxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol typically involves the following steps:

    Formation of the Pyridin-2-ylamino Group: This can be achieved by reacting pyridine with an appropriate amine under suitable conditions.

    Attachment of the Propanol Backbone:

    Introduction of the Toloxy Group: Finally, the tolyloxy group is introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylamino)-3-(m-tolyloxy)propan-2-ol: Similar structure but with a different position of the tolyloxy group.

    1-(Pyridin-2-ylamino)-3-(p-tolyloxy)propan-2-ol: Another isomer with the tolyloxy group in the para position.

Uniqueness

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

1-(2-methylphenoxy)-3-(pyridin-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-12-6-2-3-7-14(12)19-11-13(18)10-17-15-8-4-5-9-16-15/h2-9,13,18H,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXVQSXWCMVOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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